Pyrido[1,2-a]benzimidazol-2-amine

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Pyrido[1,2-a]benzimidazol-2-amine (CAS 26067-02-7) is a Rule-of-Three-compliant fragment (MW 183.21, TPSA 43.32, 0 rotatable bonds) with validated biological relevance across antimalarial, antischistosomal, and antiproliferative programs. The single 2-amino group enables chemoselective derivatization—acylation, sulfonylation, reductive amination—without protecting group strategies, unlike diamine analogs. Its rigid tricyclic core and CNS-permeable TPSA make it an ideal starting point for CNS-focused medicinal chemistry. Procure this versatile intermediate for fragment screening or targeted library synthesis.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 26067-02-7
Cat. No. B11910128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-a]benzimidazol-2-amine
CAS26067-02-7
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=C(C=C3)N
InChIInChI=1S/C11H9N3/c12-8-5-6-11-13-9-3-1-2-4-10(9)14(11)7-8/h1-7H,12H2
InChIKeyFUYXOHXQXRCECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Pyrido[1,2-a]benzimidazol-2-amine (CAS 26067-02-7) Is a Strategic Heterocyclic Building Block for Medicinal Chemistry Procurement


Pyrido[1,2-a]benzimidazol-2-amine (CAS 26067-02-7) is a tricyclic azaheterocycle composed of a pyridine ring fused to a benzimidazole core, bearing a primary amino group at the 2-position. With a molecular formula of C11H9N3 and a molecular weight of 183.21 g/mol , this scaffold combines the hydrogen-bonding capability of the 2-amino group with the π-stacking potential of a rigid, planar tricyclic system. The compound belongs to the broader pyrido[1,2-a]benzimidazole (PBI) class, which has been validated across multiple therapeutic areas—including antimalarial [1], antischistosomal [2], antiproliferative [3], and GABA-A receptor modulation [4]—yet its unelaborated 2-amino core offers distinct advantages as a versatile synthetic intermediate that more complex PBI analogs cannot replicate.

Why Generic Pyrido[1,2-a]benzimidazole Analogs Cannot Replace the 2-Amino Core in Synthesis-First Workflows


The pyrido[1,2-a]benzimidazole (PBI) class encompasses a wide range of substitution patterns that profoundly alter biological activity, physicochemical properties, and synthetic accessibility. Attempting to interchange PBI derivatives without regard for substitution position introduces three critical risks. First, antiproliferative activity is strongly dependent on the nature and position of amino substituents—amino-substituted tetracyclic PBI analogs show cell-line-dependent potency variations that simple core swapping cannot predict [1]. Second, the 2-amino group serves as a primary synthetic handle for further derivatization; replacing the 2-amino core with C-6 or N-5 substituted PBIs eliminates the most versatile functionalization site, as evidenced by synthetic routes that specifically exploit the 2-aminopyridine motif for copper-catalyzed intramolecular C–H amination [2]. Third, even closely related analogs such as iFSP1 (1-amino-3-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile) carry four additional substituents (1-amino, 2-cyano, 3-p-tolyl, 4-cyano) that lock the scaffold into a specific biological profile—FSP1 inhibition with an EC50 of 103 nM —making it unsuitable as a general-purpose intermediate. The quantitative evidence below demonstrates exactly where the 2-amino core differs from its closest analogs in terms measurable by the procuring scientist.

Quantitative Differentiation Evidence: Pyrido[1,2-a]benzimidazol-2-amine vs. Closest PBI Analogs


Smallest Rotatable Bond Count Among PBI Building Blocks Enables Predictable Derivatization

Pyrido[1,2-a]benzimidazol-2-amine possesses zero rotatable bonds , a feature that distinguishes it from virtually all biologically-optimized PBI derivatives. For comparison, the antischistosomal lead series of N1-1-phenylethanamine PBIs introduces at least 2–3 additional rotatable bonds via the alkylamino side chain [1], while iFSP1 incorporates a 4-methylphenyl substituent that adds a rotatable aryl–aryl bond . Zero rotatable bonds mean the 2-amino core presents a conformationally rigid scaffold where the amine vector is fixed, enabling predictable regioselective derivatization without the conformational ambiguity that complicates SAR interpretation in flexible analogs.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Minimal Hydrogen-Bond Donor Count Provides Superior Synthetic Orthogonality vs. Diamino PBI Analogs

Pyrido[1,2-a]benzimidazol-2-amine contains exactly 1 hydrogen bond donor (the 2-amino –NH2 group) . This contrasts with pyrido[1,2-a]benzimidazole-2,8-diamine (CAS 152403-50-4), which contains 2 hydrogen bond donors from two distinct amino groups at positions 2 and 8 . In synthetic workflows requiring selective mono-functionalization of the amino group, the 2,8-diamine analog demands additional protecting group steps to achieve chemoselectivity, while the 2-monoamino compound permits direct acylation, sulfonylation, or reductive amination without competitive side reactions. The difference of one additional HBD in the diamine analog translates to a 100% increase in potential competitive nucleophilic sites.

Synthetic Chemistry Protecting Group Strategy Parallel Synthesis

Lower Molecular Weight and Higher Atom Economy vs. Functionally Dense PBI Probes

With a molecular weight of 183.21 g/mol, Pyrido[1,2-a]benzimidazol-2-amine is substantially smaller than biologically optimized PBI probes. iFSP1 (C20H13N5) has a molecular weight of 323.36 g/mol , representing a 76% increase in mass from the 2-amino core. The antimalarial PBI leads reported by Ongarora et al. bear elaborate alkylamino side chains that add 100–200 Da to the core scaffold [1]. In fragment-based drug discovery (FBDD), compounds with MW < 250 are classified as fragments suitable for screening; the 2-amino core meets this criterion, while iFSP1 and antimalarial PBIs exceed it. This lower MW translates to higher atom economy when used as a building block—a greater fraction of the final compound's mass derives from the core scaffold rather than added substituents.

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Experimentally Validated Synthetic Accessibility via Copper-Catalyzed C–H Amination

The synthesis of pyrido[1,2-a]benzimidazoles from N-aryl-2-aminopyridines via copper(II)/iron(III)-cocatalyzed direct intramolecular C–H amination has been demonstrated as a high-yielding, modular route [1]. Importantly, this method directly employs 2-aminopyridine derivatives as precursors—the same structural motif present in the target compound. This contrasts with the synthesis of more complex PBIs (e.g., antimalarial leads) that require multi-step sequences involving Mannich base side-chain installation, which introduces additional synthetic steps, lower overall yields, and reactive metabolite liabilities [2]. The copper-catalyzed route represents a one-step annulation from commercially available N-aryl-2-aminopyridines, providing a scalable and cost-efficient entry into the PBI scaffold.

Synthetic Methodology Process Chemistry Route Scoping

Topological Polar Surface Area: Optimized CNS Permeability Profile vs. High-TPSA PBI Derivatives

Pyrido[1,2-a]benzimidazol-2-amine has a topological polar surface area (TPSA) of 43.32 Ų , placing it well within the favorable range for CNS penetration (typically TPSA < 60–70 Ų for optimal blood-brain barrier permeation). By comparison, PBI derivatives bearing carboxylic acid, sulfonamide, or multiple amino functionalities exhibit TPSA values exceeding 80 Ų, which significantly impairs passive CNS permeation. The anxiolytic PBI series targeting GABA-A receptors required extensive A-ring and N5-substitution to achieve oral activity, with these modifications adding polar functionality that increases TPSA [1]. The low TPSA of the 2-amino core provides a neutral starting point—teams can add polarity strategically rather than being forced to compensate for an already-polar scaffold.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Profiling

Optimal Procurement Scenarios for Pyrido[1,2-a]benzimidazol-2-amine in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 183.21 g/mol, TPSA of 43.32 Ų, a single HBD, and only 2 HBA , Pyrido[1,2-a]benzimidazol-2-amine satisfies all Rule-of-Three criteria for fragment library inclusion (MW < 250, HBD ≤ 3, HBA ≤ 3, TPSA < 60 Ų). The rigid tricyclic core with zero rotatable bonds provides a structurally defined pharmacophore that simplifies hit-to-lead optimization. Procurement for fragment screening collections benefits from the scaffold's validated biological relevance, as PBI derivatives have demonstrated activity against cancer cell lines (HeLa, MCF-7, SW620, HepG2) [1], schistosomula (IC50 0.08–1.43 μM) [2], and P. falciparum [3], indicating that hits derived from this fragment have precedent for elaboration into potent leads.

CNS-Targeted Lead Generation Campaigns

The TPSA of 43.32 Ų falls below the established threshold (60–70 Ų) for passive BBB penetration, making this scaffold an attractive starting point for CNS drug discovery. The PBI class has validated CNS activity: N5-substituted PBI analogs demonstrated high affinity for the benzodiazepine binding site on GABA-A receptors [1], and US Patent 6,358,946 specifically claims C-6 ring-substituted PBI derivatives for treating CNS disorders [2]. Procurement of the 2-amino core enables CNS-focused medicinal chemistry teams to independently explore substitution vectors (C-6, N-5, and the 2-amino group) without being constrained by pre-installed functionality that may compromise CNS permeability.

Parallel Synthesis and Library Production Using the 2-Amino Handle

The single 2-amino group provides a unique, chemoselective functionalization handle that supports parallel library synthesis via acylation, sulfonylation, reductive amination, or urea formation without requiring protecting group strategies . This contrasts with the 2,8-diamine analog that requires orthogonal protection to achieve mono-functionalization. The copper-catalyzed C–H amination route from N-aryl-2-aminopyridines [1] offers a scalable one-step entry into the scaffold, ensuring that procurement quantities can be efficiently expanded from milligram to gram scale without route redesign. Teams building PBI-focused libraries for antimalarial [2] or antischistosomal [3] screening can use the 2-amino core as a common intermediate, diverging to target-specific analogs through late-stage functionalization.

Quote Request

Request a Quote for Pyrido[1,2-a]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.